坎地沙坦酰基葡萄糖醛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

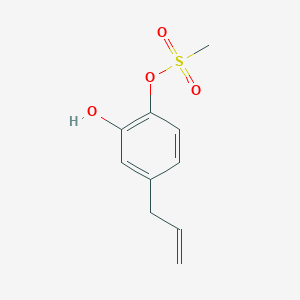

Candesartan Acyl-Glucuronide is a metabolite of candesartan, a medication primarily used to treat hypertension and heart failure. This compound is formed through the conjugation of candesartan with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of acyl-glucuronides is a common metabolic pathway for drugs containing carboxylic acid groups, enhancing their solubility and facilitating excretion.

科学研究应用

Candesartan Acyl-Glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the formation and elimination of this metabolite helps in understanding the pharmacokinetics of candesartan.

Drug-Drug Interactions: It is a potent inhibitor of cytochrome P450 2C8, which can lead to significant drug-drug interactions.

Biomarker Development: Its presence in biological fluids can serve as a biomarker for monitoring candesartan therapy.

作用机制

Target of Action

Candesartan Acyl-Glucuronide, a metabolite of Candesartan, primarily targets the Type-1 Angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of Angiotensin II, a potent vasoconstrictor .

Mode of Action

Candesartan Acyl-Glucuronide, like its parent compound Candesartan, acts as an Angiotensin Receptor Blocker (ARB) . It selectively blocks the binding of Angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

Candesartan Acyl-Glucuronide affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the action of Angiotensin II, disrupting the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction in fluid volume .

Moreover, Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This suggests that it may have a significant impact on drug-drug interactions .

Pharmacokinetics

The pharmacokinetics of Candesartan Acyl-Glucuronide is closely related to that of its parent compound, Candesartan. Candesartan is rapidly and completely absorbed, with a half-life of approximately 3.5 to 4 hours . It is best described by a two-compartment body model, with a clearance of 14.1 L/h, a central volume of distribution of 118 L, and a peripheral volume of 272 L .

Candesartan is converted to its active metabolite, Candesartan Acyl-Glucuronide, during absorption in the gastrointestinal tract . This metabolite is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs), suggesting that it may have a significant impact on drug-drug interactions .

In addition, Candesartan Acyl-Glucuronide’s inhibition of CYP2C8 can affect the metabolism of other drugs, potentially leading to drug-drug interactions . For example, it has been found to inhibit the metabolism of paclitaxel, a chemotherapy medication .

Action Environment

The action of Candesartan Acyl-Glucuronide can be influenced by various environmental factors. For instance, its bioactivation and subsequent effects can be affected by the presence of other drugs, leading to potential drug-drug interactions .

Furthermore, the compound’s stability and efficacy can be influenced by physiological conditions such as pH and the presence of certain enzymes . For example, the formation of Candesartan Acyl-Glucuronide is facilitated by UDP-glucuronosyltransferase (UGT) enzymes .

生化分析

Biochemical Properties

Candesartan Acyl-Glucuronide interacts with several biomolecules, including enzymes such as Cytochrome P450 (CYP) 2C8 and proteins like organic anion-transporting polypeptides (OATP) 1B1 and OATP1B3 . These interactions can influence the metabolism of other drugs, such as paclitaxel .

Cellular Effects

Candesartan Acyl-Glucuronide can affect various types of cells and cellular processes. It influences cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Candesartan Acyl-Glucuronide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the CYP2C8-mediated metabolism of paclitaxel, with the strongest inhibition observed for Candesartan Acyl-Glucuronide .

Metabolic Pathways

Candesartan Acyl-Glucuronide is involved in metabolic pathways that include enzymes such as UDP-glucuronosyltransferase (UGT) 1A10 and UGT2B7 . It can also affect metabolic flux or metabolite levels.

Transport and Distribution

Candesartan Acyl-Glucuronide is transported and distributed within cells and tissues. It interacts with transporters like OATP1B1 and OATP1B3, which can affect its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Candesartan Acyl-Glucuronide involves the enzymatic conjugation of candesartan with glucuronic acid. This reaction is typically carried out in the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the carboxyl group of candesartan .

Industrial Production Methods: In an industrial setting, the production of Candesartan Acyl-Glucuronide can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. These cultures are incubated with candesartan, allowing the enzymatic reaction to proceed under controlled conditions .

化学反应分析

Types of Reactions: Candesartan Acyl-Glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide moiety, regenerating the parent drug candesartan. Transacylation reactions can lead to the formation of protein adducts, which may have implications for drug toxicity .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions, often catalyzed by enzymes such as β-glucuronidase.

Transacylation: Can occur spontaneously under physiological conditions, facilitated by the presence of nucleophilic groups on proteins.

Major Products Formed:

Hydrolysis: Produces candesartan and glucuronic acid.

Transacylation: Results in the formation of protein adducts, which can be reversible or irreversible depending on the specific reaction conditions.

相似化合物的比较

Candesartan N2-Glucuronide: Another glucuronide metabolite of candesartan, but with a different site of glucuronidation.

Losartan Acyl-Glucuronide: A similar metabolite formed from losartan, another angiotensin receptor blocker.

Ibuprofen Acyl-Glucuronide: Formed from ibuprofen, a nonsteroidal anti-inflammatory drug.

Uniqueness: Candesartan Acyl-Glucuronide is unique in its potent inhibition of cytochrome P450 2C8, which is not observed with all acyl-glucuronides. This property makes it particularly significant in the context of drug-drug interactions and pharmacokinetic studies .

属性

CAS 编号 |

180603-77-4 |

|---|---|

分子式 |

C30H28N6O9 |

分子量 |

616.6 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H28N6O9/c1-2-43-30-31-20-9-5-8-19(28(42)45-29-24(39)22(37)23(38)25(44-29)27(40)41)21(20)36(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-35-33-26/h3-13,22-25,29,37-39H,2,14H2,1H3,(H,40,41)(H,32,33,34,35)/t22-,23-,24+,25-,29-/m0/s1 |

InChI 键 |

IQMPSFXZXNRDMY-GMQKQUAPSA-N |

手性 SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

规范 SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

同义词 |

1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。